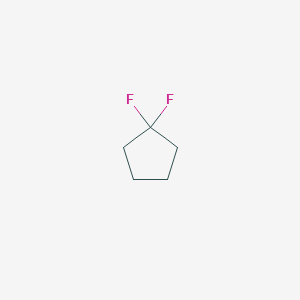

1,1-Difluorocyclopentane

Description

Contemporary Significance of Fluorinated Cyclopentane (B165970) Scaffolds in Modern Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comnih.gov Fluorinated cyclopentane scaffolds are particularly significant due to the unique combination of the conformational constraints of the cyclopentane ring and the specific electronic properties of fluorine.

In medicinal chemistry, fluorination is a widely used strategy to enhance the pharmacological profile of drug candidates. nih.gov The introduction of fluorine atoms, as seen in fluorinated cyclopentane derivatives, can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body. mdpi.com Studies have shown that cyclopentane rings with fluorine atoms can exhibit significant improvements in microsome stability compared to their non-fluorinated analogs.

Increased Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. cymitquimica.commdpi.com

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be crucial for optimizing a drug's interaction with its biological target.

Beyond pharmaceuticals, fluorinated cyclopentanes have found applications in materials science. For instance, their derivatives have been explored for use as advanced lubricants, particularly in extreme environments such as space, due to their low volatility and high thermal stability. The unique properties imparted by fluorine make these scaffolds valuable building blocks for creating novel materials with tailored characteristics.

Overview of Academic Research Trajectories for 1,1-Difluorocyclopentane Studies

Academic research on this compound has primarily focused on its role as a building block in organic synthesis and its utility in fundamental studies of chemical reactivity. A significant area of investigation involves the selective activation of the C(sp³)-F bond, which is notoriously strong and generally considered inert. researchgate.netresearchgate.net

Recent studies have demonstrated that Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can catalyze the activation of C-F bonds in this compound. researchgate.net This activation enables its use in Friedel-Crafts-type reactions to synthesize more complex molecular architectures, including spirobiindanes and monofluoroalkenes. researchgate.net Another approach has utilized the superacid [Et₂Al][HCB₁₁H₅Br₆] to induce the C(sp³)-F functionalization of this compound, highlighting the ongoing effort to develop methods for transforming these stable fluorinated compounds. researchgate.netresearchgate.net

Derivatives of this compound, such as 3-(Bromomethyl)-1,1-difluorocyclopentane, serve as versatile intermediates in synthesis. The bromomethyl group provides a reactive site for nucleophilic substitution, allowing for the attachment of various pharmacophores, making it a valuable tool in drug discovery. Furthermore, carbocyclic nucleoside analogues containing a difluorocyclopentane ring have been synthesized and investigated for potential antiviral activity. acs.org

In a different field, this compound was used as an additive in a study of pre-breakdown phenomena in liquid cyclohexane, a dielectric liquid. researchgate.net The research aimed to understand how molecules with different electrochemical properties affect streamer propagation. In this particular study, this compound was the only additive that produced no measurable effect on streamer propagation under the tested conditions. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-difluorocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2/c6-5(7)3-1-2-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTDDOUBRQFLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382473 | |

| Record name | 1,1-difluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-70-3 | |

| Record name | 1,1-difluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Difluorocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,1 Difluorocyclopentane Derivatives

Strategic Fluorination Approaches in Cyclopentane (B165970) Systems

The direct introduction of fluorine onto a cyclopentane ring is a primary strategy for the synthesis of 1,1-difluorocyclopentane derivatives. This can be achieved through both nucleophilic and electrophilic fluorination protocols, as well as specialized geminal difluorination techniques.

Nucleophilic and Electrophilic Fluorination Protocols

Fluorinating agents are broadly classified as either nucleophilic or electrophilic. Nucleophilic fluorinating agents deliver a fluoride (B91410) anion (F⁻) to an electrophilic carbon center, while electrophilic fluorinating agents transfer an electron-deficient fluorine atom to a nucleophilic site. alfa-chemistry.com

Nucleophilic Fluorination: This approach typically involves the reaction of a nucleophilic fluoride source with a suitable cyclopentane-based electrophile. alfa-chemistry.com Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as organic sources such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. alfa-chemistry.com These reagents can, for example, convert a cyclopentanone (B42830) derivative into the corresponding this compound. sigmaaldrich.com The reactivity of these agents varies, with some being highly effective but also volatile and potentially toxic. alfa-chemistry.com

Electrophilic Fluorination: In this method, an electron-rich cyclopentane derivative, such as an enolate or enol ether, reacts with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), are widely used due to their stability, safety, and high selectivity. alfa-chemistry.comwikipedia.org These reagents have largely replaced more hazardous options like elemental fluorine. sigmaaldrich.comwikipedia.org

Geminal Difluorination Techniques: Deoxofluorination and Related Methodologies

A key method for the synthesis of 1,1-difluorocyclopentanes is the deoxofluorination of cyclopentanone precursors. This reaction replaces the carbonyl oxygen with two fluorine atoms.

Deoxofluorination: Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are effective for converting ketones into gem-difluorides. organic-chemistry.org For instance, the reaction of cyclopentanone with these reagents yields this compound. researchgate.netgoogle.com Aminodifluorosulfinium tetrafluoroborate (B81430) salts have also been developed as efficient deoxofluorinating agents, often showing greater selectivity and reduced elimination byproducts compared to DAST and Deoxo-Fluor. organic-chemistry.org

| Reagent | Abbreviation | Key Features |

|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Widely used but thermally unstable. organic-chemistry.org |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | More thermally stable than DAST. organic-chemistry.org |

| Aminodifluorosulfinium Tetrafluoroborates | - | Storage-stable and often provide higher selectivity. organic-chemistry.org |

Activation and Functionalization of Carbon-Fluorine Bonds in Saturated Systems

While carbon-fluorine bonds are notoriously strong and unreactive, recent advances have enabled their selective activation and functionalization, providing new pathways to modify fluorinated molecules.

Lewis Acid-Mediated C(sp³)-F Bond Activation in Aliphatic Difluorides

Lewis acids can be employed to activate the inert C(sp³)–F bonds in gem-difluoroalkanes. nih.gov This strategy relies on the interaction between the Lewis acidic center and the fluorine atom, which facilitates C-F bond cleavage.

Boron-Based Lewis Acids: Strong Lewis acids like tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, have been shown to catalyze the selective activation of C(sp³)–F bonds in aliphatic gem-difluorides. nih.gov This can lead to intramolecular Friedel-Crafts-type cyclizations. nih.gov The strength of C-F bonds increases with the number of geminal fluorine atoms, making the activation of gem-difluoroalkanes particularly challenging. nih.gov

Aluminum-Based Lewis Acids: Inexpensive and low-toxicity aluminum-based Lewis acids, such as AlCl₃, AlEt₂Cl, and AlEt₃, can also be used to activate C(sp³)–F bonds in unactivated gem-difluoroalkanes. researchgate.netresearchgate.net The reaction selectivity can be controlled by modifying the substituents on the aluminum center, leading to different products like spirobiindanes or monofluoroalkenes. researchgate.netdntb.gov.ua For example, [Et₂Al][HCB₁₁H₅Br₆] has been used for the C(sp³)–F functionalization of this compound. researchgate.net

Organophotoredox Catalysis for Selective C(sp³)-F Bond Cleavage

Visible-light organophotoredox catalysis has emerged as a powerful tool for the selective cleavage of C(sp³)–F bonds under mild conditions. nih.govnih.gov This approach offers an alternative to traditional methods that often require harsh reagents. semanticscholar.org

Single C-F Bond Activation: Organophotoredox catalysis can facilitate the selective cleavage of a single C–F bond in trifluoromethyl groups to generate difluoromethylated compounds. nih.govnih.gov This can be achieved through either an oxidative or reductive quenching cycle of the photocatalyst. nih.gov

gem-Difluoroallylation: An organo-photoredox catalyzed gem-difluoroallylation of ketones with α-trifluoromethyl alkenes has been developed. chemrxiv.orgchemrxiv.org This reaction proceeds via C(sp³)–C and C(sp³)–F bond cleavage, providing access to a variety of gem-difluoroalkenes. chemrxiv.orgchemrxiv.org

Ring-Forming and Cycloaddition Reactions Leading to Difluorocyclopentane Structures

Ring-forming and cycloaddition reactions provide convergent strategies for the construction of the difluorocyclopentane core from acyclic or smaller cyclic precursors. wikipedia.org

[3+2] Cycloadditions: Lewis acid-catalyzed [3+2] cycloaddition of gem-difluorocyclopropane diesters with aldehydes or ketones can produce difluorocyclopentane derivatives. rsc.org Isothiouronyl radical cations have also been shown to enable the [3+2]-cyclization of gem-difluorocyclopropanes with alkenes to form difluorocyclopentanes. rsc.org

Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings, which can be subsequently transformed into five-membered rings. fiveable.melibretexts.orglibretexts.org For instance, difluorinated dienophiles can react with dienes to create difluorinated cyclohexene (B86901) derivatives, which could potentially serve as precursors to difluorocyclopentanes through ring contraction.

Fluorinative Ring Contractions: An I(I)/I(III) catalysis platform has been used to achieve a 4 → 3 fluorinative ring contraction of cyclobutenes to yield cis-α,α-difluorinated cyclopropanes. nih.gov While this specific example leads to cyclopropanes, similar ring contraction strategies starting from larger rings could potentially be adapted to synthesize difluorocyclopentanes.

| Compound Name |

|---|

| This compound |

| Potassium fluoride |

| Cesium fluoride |

| Diethylaminosulfur trifluoride |

| Deoxo-Fluor |

| Cyclopentanone |

| Selectfluor |

| N-fluorobenzenesulfonimide |

| Bis(2-methoxyethyl)aminosulfur trifluoride |

| Aminodifluorosulfinium tetrafluoroborate |

| Tris(pentafluorophenyl)borane |

| Aluminum trichloride |

| Diethylaluminum chloride |

| Triethylaluminum (B1256330) |

Radical Cyclization Pathways for Difluorinated Cyclopentanes

Radical cyclization has emerged as a powerful tool for constructing five-membered carbocycles, offering mild reaction conditions and high functional group tolerance. These methods are particularly effective for synthesizing complex difluorinated cyclopentanes.

A prominent strategy involves the 5-exo-dig radical cyclization to create exo-methylenedifluorocyclopentanes, which serve as precursors for fluorinated carbasugars. researchgate.net This sequence typically begins with the addition of a difluoromethyl synthon, such as (trimethylsilyl)difluoromethylselenophenyl (PhSeCF2TMS), to a chiral aldehyde or its corresponding tert-butanesulfinylimine. researchgate.net The resulting acyclic precursor, containing a radical initiator site and an alkyne, undergoes a 5-exo-dig cyclization to form the desired 1,1-difluoro-5-methylenecyclopentane ring system. researchgate.net Researchers have successfully applied this method to synthesize polyhydroxylated versions, demonstrating its utility in creating complex, biologically relevant molecules. researchgate.net Both thermal and photochemical conditions can be employed to initiate the cyclization of corresponding haloalkenes, yielding optically pure gem-difluorocyclopentane derivatives. researchgate.net

More recently, visible-light-promoted radical cyclizations have provided an efficient and environmentally friendly alternative. In one such method, a difluoromethyl radical (•CF2H), generated from inexpensive difluoroacetic acid (CF2HCOOH) and a hypervalent iodine reagent like PIDA (phenyliodine diacetate), adds to an unactivated alkene. beilstein-journals.org The resulting radical intermediate then undergoes intramolecular cyclization to furnish a difluoromethyl-substituted five-membered ring. beilstein-journals.org This approach proceeds at room temperature without the need for metal catalysts or additives, highlighting its sustainability. beilstein-journals.org

| Reaction Type | Key Reagents | Precursor Structure | Product Class | Citation |

| 5-exo-Dig Radical Cyclization | PhSeCF2TMS, Radical Initiator (e.g., AIBN) | Tartrate-derived aldehyde with alkyne functionality | Polyhydroxylated 1,1-difluoro-5-methylenecyclopentanes | researchgate.net |

| Photochemical Radical Cyclization | Light (hν) | Haloalkenes | Optically pure gem-difluorocyclopentane derivatives | researchgate.net |

| Visible-Light-Promoted Cyclization | CF2HCOOH, PIDA, Visible Light | Alkene-containing imidazoles | Difluoromethyl-substituted polycyclic imidazoles | beilstein-journals.org |

Diastereoselective and Enantioselective Cycloadditions (e.g., Diels-Alder)

Stereocontrolled cycloaddition reactions are fundamental in modern organic synthesis for constructing cyclic systems with defined stereochemistry. While the direct use of this compound derivatives in these reactions is less common, the synthesis of their precursors often relies on such powerful transformations. The principles are well-illustrated by cycloadditions involving gem-difluoroalkenes, which are key precursors to the target scaffold.

A notable example is the 1,3-dipolar cycloaddition between 1,1-difluoroalkenes and imidazole (B134444) N-oxides bearing a chiral auxiliary. icm.edu.pl This reaction provides access to esters and amides with a 2-azaheteroaryl substituent at the α-position. The reaction proceeds through a cycloaddition-rearrangement cascade, and the presence of the chiral group on the N-oxide allows for the diastereoselective formation of products that can often be separated chromatographically. icm.edu.pl

For achieving high enantioselectivity, catalytic asymmetric cycloadditions are paramount. A highly effective catalytic asymmetric formal [4+3] cycloaddition has been developed using donor-acceptor cyclobutanes and nitrones. sioc.ac.cn Although this example builds a seven-membered ring, the underlying principle of using a chiral catalyst—in this case, a sterically hindered chiral SaBOX/Cu(II) complex—to control the stereochemical outcome is broadly applicable. sioc.ac.cn This particular reaction produces multifunctionalized, optically active 1,2-oxazepanes in high yields with excellent diastereoselectivity (>99/1 dr) and enantioselectivity (up to 97% ee). sioc.ac.cn Such strategies, focused on creating stereodefined cyclic systems, are crucial for the subsequent synthesis of complex chiral this compound targets.

| Cycloaddition Type | Reactants | Catalyst/Auxiliary | Key Feature | Product Type | Citation |

| 1,3-Dipolar Cycloaddition | 1,1-Difluoroalkenes, Imidazole N-oxides | Chiral auxiliary on N-oxide | Diastereoselective formation of functionalized imidazoles | α-Substituted esters and amides | icm.edu.pl |

| Formal [4+3] Cycloaddition | Donor-Acceptor Cyclobutanes, Nitrones | Chiral SaBOX/Cu(II) complex | High diastereoselectivity and enantioselectivity | Optically active 1,2-oxazepanes | sioc.ac.cn |

Derivatization from Precursors and Building Block Syntheses

The synthesis of functionalized 1,1-difluorocyclopentanes often relies on the preparation of key precursors and their subsequent elaboration. A common precursor is α,α-difluorocyclopentanone, which can be synthesized by treating cyclic silyl (B83357) enol ethers with a fluorinating agent. nii.ac.jp This ketone serves as a versatile intermediate for introducing further functionality.

Once the this compound core is established, it can be derivatized to produce valuable building blocks for medicinal chemistry and agrochemistry. researchgate.net A straightforward method involves the free-radical bromination of this compound using bromine (Br₂) and a radical initiator like azobisisobutyronitrile (AIBN). This reaction yields 3-(bromomethyl)-1,1-difluorocyclopentane, a crucial intermediate where the bromomethyl group allows for various nucleophilic substitution reactions to build more complex molecules. Similarly, other derivatives like 3-(3-chloropropyl)-1,1-difluorocyclopentane (B13228186) are also used as building blocks in synthesis.

Beyond functionalizing substituents, the C(sp³)–F bonds of the this compound ring itself can be selectively activated. Using a strong Lewis acid catalyst such as B(C₆F₅)₃ in a hydrogen-bond donor solvent like hexafluoro-2-propanol (HFIP), chemically robust aliphatic gem-difluorides can undergo a cascade Friedel-Crafts cyclization to form substituted spirobiindanes. researchgate.net By altering the reaction conditions and omitting the hydrogen-bonding solvent, the reaction pathway can be shifted to a defluorination/elimination process, yielding monofluoroalkenes. researchgate.net This selective activation of inert C-F bonds represents a sophisticated strategy for derivatizing the core fluorinated ring.

| Precursor/Building Block | Synthetic Method | Reagents | Use | Citation |

| α,α-Difluorocyclopentanone | Fluorination of Silyl Enol Ether | Tetrabutylammonium fluoride, Formic acid | Versatile ketone intermediate | nii.ac.jp |

| 3-(Bromomethyl)-1,1-difluorocyclopentane | Free Radical Bromination | Br₂, AIBN | Intermediate for nucleophilic substitution | |

| Substituted Spirobiindanes | C-F Bond Activation / Friedel-Crafts Cyclization | B(C₆F₅)₃, HFIP | Derivatization of the core ring | researchgate.net |

| Monofluoroalkenes | C-F Bond Activation / Elimination | B(C₆F₅)₃ | Derivatization of the core ring | researchgate.net |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,1 Difluorocyclopentane

Mechanistic Studies on Carbon-Fluorine Bond Transformations

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation and transformation a significant challenge in organic chemistry. researchgate.netresearchgate.net Research into the C-F bond transformations of 1,1-difluorocyclopentane focuses on understanding the fundamental principles governing its reactivity.

Investigations into Defluorination and Elimination Pathways

Defluorination and subsequent elimination reactions of gem-difluoroalkanes like this compound are key transformations that lead to the formation of valuable unsaturated fluorinated compounds. These reactions are often promoted by Lewis acids, which facilitate the cleavage of the inert C-F bond. researchgate.netresearchgate.net

One notable study demonstrated the AlEt₃-mediated defluorinative elimination of this compound. nih.gov In this reaction, treatment of this compound with triethylaluminum (B1256330) (AlEt₃) resulted in the formation of 1-fluorocyclopent-1-ene. nih.gov The proposed mechanism involves the abstraction of a fluoride (B91410) ion by the Lewis acidic aluminum center, generating a fluorocarbocation intermediate. Subsequent elimination of a proton from an adjacent carbon leads to the formation of the monofluoroalkene. nih.gov

The choice of the Lewis acid and reaction conditions can significantly influence the reaction pathway. For instance, the use of B(C₆F₅)₃ in the absence of a hydrogen-bonding donor solvent preferentially leads to a defluorination/elimination process, yielding monofluorinated alkenes. researchgate.netnih.gov This selectivity is attributed to the ability of B(C₆F₅)₃ to effectively abstract a fluoride ion, initiating the elimination cascade. researchgate.net

A plausible reaction pathway for the defluorinative elimination of gem-difluoroalkanes involves the initial formation of a complex between the Lewis acid and one of the fluorine atoms. This is followed by the heterolytic cleavage of the C-F bond to form a fluorocarbocation intermediate. Finally, elimination of a proton gives the corresponding monofluoroalkene. researchgate.netslideplayer.com

| Reagent | Product | Key Mechanistic Feature | Reference |

|---|---|---|---|

| AlEt₃ | 1-Fluorocyclopent-1-ene | Fluoride abstraction followed by proton elimination. | nih.gov |

| B(C₆F₅)₃ | Monofluorinated alkenes | Fluoride abstraction initiating an elimination cascade. | researchgate.netnih.gov |

Nucleophilic and Electrophilic Substitution Reaction Mechanisms

While the C-F bond is generally resistant to nucleophilic attack, substitution reactions can occur under specific conditions, particularly when the carbon atom is activated. ksu.edu.sawikipedia.org For derivatives of this compound, such as 3-(bromomethyl)-1,1-difluorocyclopentane, the bromomethyl group serves as a reactive site for nucleophilic substitution. Nucleophiles can replace the bromide ion, allowing for the introduction of various functional groups. The presence of the gem-difluoro group can influence the reactivity of the substitution center through its electron-withdrawing inductive effect.

Electrophilic substitution reactions directly on the this compound ring are less common due to the deactivating effect of the fluorine atoms. mnstate.edulkouniv.ac.in However, functional groups attached to the ring can undergo electrophilic reactions. For instance, an aromatic ring attached to the cyclopentane (B165970) moiety could undergo electrophilic aromatic substitution, with the difluorocyclopentyl group acting as a substituent that directs the incoming electrophile. mnstate.edu

The mechanism of nucleophilic substitution at a saturated carbon, such as in a functionalized this compound derivative, can proceed through either an Sₙ1 or Sₙ2 pathway. ksu.edu.sawikipedia.org The Sₙ1 mechanism involves the formation of a carbocation intermediate, while the Sₙ2 mechanism is a concerted process where the nucleophile attacks as the leaving group departs. ksu.edu.sa The specific pathway is influenced by factors such as the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. ksu.edu.sa

Redox Chemistry and Further Functionalization Reactions

The redox chemistry of this compound and its derivatives is an emerging area of interest. libretexts.orgopenstax.orglibretexts.org While the difluorocyclopentane core itself is relatively inert to typical redox conditions, attached functional groups can be readily transformed. For example, a bromomethyl group can be oxidized to an aldehyde or a carboxylic acid.

Further functionalization reactions often rely on the activation of C-F bonds or the manipulation of other functional groups present in the molecule. researchgate.net Lewis acid-mediated reactions can lead to not only elimination but also to more complex transformations. For instance, in the presence of a strong Lewis acid like AlCl₃, gem-difluoroalkanes can undergo intramolecular Friedel-Crafts-type cyclizations if an appropriate aromatic ring is present in the molecule. nih.gov This reaction proceeds through a fluorocarbocation intermediate that is trapped intramolecularly by the aromatic ring. nih.gov

The ability to selectively functionalize one C-F bond in the presence of the other is a significant synthetic challenge. However, recent advances have shown that by carefully choosing the reagents and reaction conditions, selective monodefluorination can be achieved. researchgate.net This opens up avenues for the synthesis of a wider range of selectively fluorinated cyclopentane derivatives.

Catalytic Strategies and Their Mechanistic Underpinnings

Catalytic methods for the transformation of C-F bonds are highly desirable as they can offer milder reaction conditions and improved selectivity compared to stoichiometric approaches. researchgate.netnih.govscite.ai Both transition-metal catalysis and main-group Lewis acid catalysis have been explored for the activation of C-F bonds in fluorinated compounds. researchgate.netgoogle.com

A notable example is the use of a catalytic amount of B(C₆F₅)₃ to promote the intramolecular cascade Friedel-Crafts cyclization of gem-difluoroalkanes. researchgate.netnih.gov The proposed mechanism involves the activation of the C-F bond by the Lewis acid, leading to the formation of a carbocationic intermediate that then undergoes cyclization. researchgate.net The catalyst is regenerated in the reaction cycle.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, also presents opportunities for the transformation of fluorinated compounds. wikipedia.orglibretexts.orgdocbrown.info While specific examples involving this compound are not extensively documented, the principles of heterogeneous catalysis, such as adsorption of reactants onto a catalyst surface followed by reaction and desorption of products, could be applied to its functionalization. wikipedia.orglibretexts.org

| Catalyst Type | Reaction Type | Mechanistic Principle | Reference |

|---|---|---|---|

| Lewis Acid (e.g., B(C₆F₅)₃) | Intramolecular Friedel-Crafts cyclization | Catalytic activation of C-F bond to form a carbocation intermediate. | researchgate.netnih.gov |

| Transition Metal Complexes | Cross-coupling reactions | Oxidative addition of C-F bond to the metal center. | google.com |

Sophisticated Spectroscopic and Structural Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Cycloalkanes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organofluorine compounds. uobasrah.edu.iqresearchgate.net The presence of the NMR-active ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, makes ¹⁹F NMR a highly sensitive and informative tool. wikipedia.org When used in conjunction with ¹H and ¹³C NMR, as well as two-dimensional (2D) methods, a complete structural assignment of fluorinated cycloalkanes like 1,1-Difluorocyclopentane can be achieved. uobasrah.edu.iqnih.gov

High-resolution ¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine nucleus. icpms.czscholaris.ca The chemical shift range in ¹⁹F NMR is significantly broader than in ¹H NMR, which minimizes the likelihood of signal overlap and allows for the clear resolution of distinct fluorine environments. wikipedia.orgicpms.cz For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Consequently, a proton-decoupled ¹⁹F NMR spectrum typically displays a single sharp signal.

The precise chemical shift value provides information about the shielding of the fluorine nuclei. slideshare.net Furthermore, coupling between fluorine and adjacent protons (¹H-¹⁹F coupling) provides valuable structural information. These coupling constants, often large, can be observed in proton-coupled ¹⁹F spectra or in the corresponding ¹H spectra, revealing the proximity of fluorine atoms to specific protons in the cyclopentane (B165970) ring. wikipedia.orgscholaris.ca

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Fluorinated Alkanes

| Type of Compound/Group | Chemical Shift Range (ppm) Relative to CFCl₃ |

|---|---|

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -CH₂F | -200 to -220 |

Note: Data compiled from general observations for fluoroalkanes. wikipedia.orgucsb.edu The geminal -CF₂- group in this compound is expected to fall within the +80 to +140 ppm range.

While ¹⁹F NMR is powerful, a comprehensive analysis relies on multi-nuclear NMR experiments, including ¹H and ¹³C NMR, and 2D correlation techniques. nih.govbhu.ac.in ¹H NMR spectra help to identify the different sets of protons in the cyclopentane ring, and their coupling patterns provide information about their spatial relationships. In this compound, one would expect to see signals corresponding to the protons at the C2/C5 and C3/C4 positions.

¹³C NMR spectroscopy directly probes the carbon skeleton of the molecule. bhu.ac.in The carbon atom bonded to the two fluorine atoms (C1) will exhibit a distinct chemical shift and will be split into a triplet in a proton-coupled ¹³C spectrum due to one-bond ¹³C-¹⁹F coupling.

Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity of the atoms. nih.gov Experiments such as Heteronuclear Single Quantum Coherence (HSQC) can correlate the ¹H and ¹³C signals, definitively assigning which protons are attached to which carbons. Similarly, Heteronuclear Multiple Bond Correlation (HMBC) can show correlations over two or three bonds, for instance, between the fluorine atoms and the protons on C2 and C5, confirming the structure. For more complex fluorinated cycloalkane derivatives, 2D NMR is essential for determining stereochemistry. nih.govnih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis in Gas Phase

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of IR radiation at specific frequencies corresponding to these vibrations. thermofisher.com Gas-phase IR spectroscopy is particularly valuable as it provides sharp, well-resolved spectra free from intermolecular interactions that are present in condensed phases. thermofisher.comnih.gov The resulting spectrum serves as a unique molecular "fingerprint." thermofisher.com

For this compound, the most prominent bands in the IR spectrum are expected to be the carbon-fluorine (C-F) stretching vibrations. These are typically strong absorptions found in the 1000-1400 cm⁻¹ region. The symmetric and asymmetric stretching modes of the CF₂ group will give rise to distinct bands. Other characteristic vibrations include C-H stretching, CH₂ scissoring, twisting, and wagging modes, as well as C-C bond stretching of the cyclopentane ring. nih.gov The analysis of these vibrational modes, often aided by computational calculations, provides a detailed picture of the molecule's dynamic structure. mqm2022.orgsmu.edusmu.edu Gas-phase FTIR spectra allow for an unambiguous determination of molecular structure and functional groups. nih.govresearchgate.net

Table 2: Typical Infrared Absorption Frequencies for Relevant Vibrational Modes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (alkane) | 2850-3000 | Medium to Strong |

| CH₂ Scissoring | 1440-1480 | Medium |

| C-F Stretch | 1000-1400 | Strong |

| C-C Stretch | 800-1200 | Weak to Medium |

Note: These are general frequency ranges. The exact positions for this compound would be specific to its structure. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Elucidation of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. anton-paar.comlibretexts.org The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a precise model of the electron density, from which atomic positions, bond lengths, and bond angles can be determined with high accuracy. anton-paar.com

Table 3: Information Obtainable from X-ray Crystallography of a Derivative

| Structural Parameter | Significance |

|---|---|

| Atomic Coordinates | Provides the precise 3D position of each atom in the crystal lattice. |

| Bond Lengths | Reveals the exact distances between bonded atoms (e.g., C-F, C-C, C-H). |

| Bond Angles | Determines the angles between adjacent bonds, defining the local geometry. |

| Torsion Angles | Describes the conformation of the cyclopentane ring (e.g., envelope or twist). |

| Crystal Packing | Shows how molecules are arranged and interact with each other in the solid state. |

Note: These parameters provide a complete and unambiguous picture of the molecule's structure in the solid phase. anton-paar.comlibretexts.org

Theoretical and Computational Chemistry in 1,1 Difluorocyclopentane Research

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 1,1-difluorocyclopentane. library.ph These computational approaches solve the Schrödinger equation for the molecule, providing information about its chemical properties. library.ph

Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational studies on fluorinated organic molecules. nih.govwikipedia.orgmdpi.com DFT is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org Its popularity stems from a balance of computational cost and accuracy, making it applicable to a wide range of systems. mdpi.com Ab initio methods, on the other hand, are based on first principles without the inclusion of experimental data, aiming for high accuracy. nih.gov

In the context of fluorinated cyclopentanes, these methods are employed to determine ground state properties like electron density, total energy, and molecular structure. mdpi.com For instance, DFT calculations can predict the optimized geometries, bond lengths, and bond angles of this compound. While specific studies on this compound are not detailed in the provided results, the principles are demonstrated in studies of related molecules like 2,2-difluorocyclopentane-1,3-diyl. acs.org For such systems, DFT can be used to calculate the energies of different spin states and predict the ground-state spin multiplicity. acs.org

Diradicals are molecules with two unpaired electrons, and their study often requires specialized computational techniques due to their multireference nature. The spin-flip (SF) approach, particularly within the framework of Time-Dependent Density Functional Theory (SF-TDDFT), is a robust method for describing diradicals. nih.gov This method starts from a high-spin triplet reference state to describe the low-spin singlet and triplet states, which is particularly useful for systems where traditional DFT methods might fail. researchgate.net

The application of spin-flip methodologies has been demonstrated for diradicals such as 2,2-difluorocyclopentane-1,3-diyl. acs.org In these studies, SF-DFT was used to calculate the optimized geometries and the singlet-triplet energy gaps. researchgate.net The number of effectively unpaired electrons can also be quantified to analyze the bonding patterns in these species. rsc.org Such analyses are crucial for understanding the electronic structure and reactivity of diradical forms that could potentially be derived from this compound.

| Method | Molecule | Property | Value |

| SF-B3LYP | 2,2-Difluorocyclopentane-1,3-diyl (Singlet) | C1-C3 Bond Length | 2.193 Å |

| SF-B3LYP | 2,2-Difluorocyclopentane-1,3-diyl (Triplet) | C1-C3 Bond Length | 2.179 Å |

| SF-B3LYP | 2,2-Difluorocyclopentane-1,3-diyl | Singlet-Triplet Energy Gap | -6.3 kcal/mol |

Table 1: Selected calculated geometric and energetic parameters for the 2,2-difluorocyclopentane-1,3-diyl diradical using the SF-B3LYP method. Data extracted from a study on spin-flip DFT.

Potential Energy Surface Mapping and Conformational Landscape Analysis

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. longdom.orgwikipedia.org Mapping the PES is crucial for understanding a molecule's conformational preferences and the pathways of conformational changes. longdom.orgnih.gov For a molecule like this compound, the cyclopentane (B165970) ring is not planar and exists in various puckered conformations, primarily the "envelope" and "twist" forms.

Computational methods can be used to map the PES and identify the minimum energy conformations and the energy barriers between them. nih.govresearchgate.net The presence of the two fluorine atoms on the same carbon atom in this compound significantly influences its conformational landscape. The steric and electronic effects of the fluorine atoms will affect the relative energies of the different envelope and twist conformations. By calculating the energy for every atomic arrangement of interest, a detailed conformational landscape can be constructed. wikipedia.org

Prediction of Reaction Pathways and Selectivity through Computational Modeling

Computational modeling is a vital tool for predicting the pathways of chemical reactions and understanding their selectivity. arxiv.orgnumberanalytics.com By mapping the PES, not only can stable molecules be identified, but also the transition states that connect them, which represent the energy barriers for reactions. numberanalytics.com This allows for the in-silico exploration of reaction mechanisms. arxiv.org

For this compound, computational modeling can be used to predict its reactivity in various chemical transformations. For example, in nucleophilic substitution reactions, DFT calculations can model the transition states to compare the activation energies for different potential pathways. This can help in predicting whether a reaction is likely to occur and which products will be favored. The influence of solvents on reaction pathways can also be simulated using implicit solvent models. Such computational studies provide fundamental insights into the mechanism of transformations and the role of catalysts or reagents. uni-bonn.de

Studies on Ionization Potentials and Electron Affinities in Fluorinated Systems

Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added. ucf.edu These are fundamental properties that describe a molecule's ability to be oxidized or reduced. aps.org The electronegativity of an atom or molecule is related to its IP and EA. doubtnut.comyoutube.com

The presence of highly electronegative fluorine atoms in this compound is expected to have a significant impact on its IP and EA. Generally, fluorine substitution increases the ionization potential because the electron-withdrawing nature of fluorine makes it more difficult to remove an electron from the molecule. Conversely, the electron affinity is also expected to be affected, though the trend can be more complex. ucf.edu Theoretical methods like DFT and ab initio calculations can provide accurate predictions of IP and EA for fluorinated molecules. aps.orgaps.org For instance, the IP can be calculated as the energy difference between the ionized and neutral states of the molecule. aps.org

| Property | Fluorine Atom | Value (eV) |

| Ionization Potential | F | 17.42 |

| Electron Affinity | F | 3.40 |

Table 2: Experimental ionization potential and electron affinity for the fluorine atom. These values influence the electronic properties of fluorinated compounds like this compound. nist.gov

Advanced Research Applications of 1,1 Difluorocyclopentane Scaffolds

Translational Research in Medicinal Chemistry and Drug Discovery

The strategic incorporation of fluorine in drug candidates is a widely used strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity. sigmaaldrich.combeilstein-journals.org The 1,1-difluorocyclopentane scaffold offers a unique combination of a conformationally restricted ring system and the electronic effects of two fluorine atoms, which has been exploited in the development of new therapeutic agents. rsc.org

Development of Fluorinated Analogs as Bioactive Building Blocks

The this compound core serves as a crucial building block in the synthesis of more complex, biologically active molecules. researchgate.net Its geminal difluoro substitution enhances the metabolic stability of the cyclopentane (B165970) ring compared to its non-fluorinated counterparts. This increased stability is a desirable trait in drug design, as it can lead to improved pharmacokinetic profiles. For instance, fluorinated cyclopentane derivatives have demonstrated significant improvements in microsome stability.

The synthesis of various functionalized this compound derivatives allows for their incorporation into a wide range of molecular architectures. These derivatives, such as those with bromomethyl groups, can serve as versatile intermediates for creating complex pharmaceutical compounds through reactions like nucleophilic substitutions. The conformational rigidity imposed by the difluoro substitution can also influence the three-dimensional shape of a molecule, which is critical for its interaction with biological targets.

Impact on Enzyme Inhibition and Receptor Binding Affinity

The electronic properties and conformational rigidity of the this compound scaffold can significantly influence how a molecule interacts with enzymes and receptors. Enzyme inhibitors are molecules that disrupt the normal reaction pathway between an enzyme and its substrate. bioninja.com.au This can occur through competitive inhibition, where the inhibitor binds to the active site, or non-competitive inhibition, where it binds to an allosteric site. bioninja.com.aujackwestin.com The introduction of the difluorocyclopentane moiety can modulate these interactions, potentially leading to more potent and selective inhibitors. evitachem.com

In the context of receptor binding, the difluorocyclopentane group has been incorporated into antagonists for the muscarinic M3 receptor. nih.gov Research has shown that analogs containing a (1R)-3,3-difluorocyclopentyl group exhibit high binding affinity. For example, optimization of related structures led to the identification of compounds with high affinity and selectivity for the M3 receptor over the M2 receptor. nih.gov One such derivative, an 4-(aminoethyl)piperidinamide, displayed a K_i_ value of 3.7 nM for the M3 receptor and was 170-fold more selective for M3 over M2 receptors. nih.gov This highlights the impactful role of the difluorocyclopentane scaffold in achieving both high affinity and selectivity in receptor binding.

Table 1: Receptor Binding Affinity of a Difluorocyclopentyl-Containing Analog

| Compound | Target Receptor | K_i_ Value (nM) | Selectivity (M3 vs. M2) |

|---|---|---|---|

| 4-(aminoethyl)piperidinamide derivative | Muscarinic M3 | 3.7 | 170-fold |

Design of Radiopharmaceuticals for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and measure biological processes in vivo. nih.govresearchgate.net Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its favorable physical characteristics, including a half-life of 109.7 minutes. nih.govmdpi.com

The this compound scaffold is a promising platform for the development of novel ¹⁸F-labeled radiopharmaceuticals. emory.edu By incorporating ¹⁸F into the this compound structure, researchers can create PET tracers designed to target specific biological markers, such as enzymes or receptors associated with diseases. The synthesis of molecules like ¹⁸F-labeled difluorocyclopentane-1-carboxylic acids is an area of active research for developing new PET imaging agents. emory.edu The inherent properties of the difluorocyclopentane group, such as its metabolic stability, can contribute to the development of radiotracers with improved imaging characteristics.

Innovations in Materials Science and Engineering

The unique properties conferred by fluorine atoms are also highly valuable in materials science. Fluorinated polymers and coatings often exhibit enhanced thermal stability, chemical resistance, and specialized surface properties. mdpi.comnih.gov

Synthesis of Advanced Fluorinated Polymeric Materials

The incorporation of fluorinated units, such as this compound, into polymer chains can lead to materials with superior properties. researchgate.net Fluoropolymers are known for their high thermal stability, excellent chemical resistance, and low surface energy. nih.gov While specific examples of polymers derived directly from this compound are not extensively detailed, the principles of fluoropolymer chemistry suggest its potential utility. For example, fluorinated diols and diisocyanates are used to synthesize fluorinated polyurethanes. mdpi.com The this compound moiety could potentially be functionalized to create similar monomers for polymerization, leading to new polymers with tailored properties for applications in demanding environments like aerospace and chemical engineering.

Development of Specialized Functional Coatings

Functional coatings are thin layers applied to surfaces to impart specific properties, such as protection, modified surface energy, or electronic functions. Fluorinated compounds are widely used in the formulation of non-stick and low-friction coatings. sigmaaldrich.com Furthermore, gases containing fluorinated hydrocarbons, including this compound, are utilized in the semiconductor industry. google.comgoogle.com These gases can be used in plasma processes to deposit thin dielectric layers that serve as etch-stops, barriers, or capping layers in the fabrication of integrated circuits. google.comgoogle.com Although one study found this compound to have no measurable effect as an additive to facilitate streamer propagation in dielectric fluids, its application in other areas of materials science, particularly in plasma deposition processes, remains a field of interest. researchgate.net

Exploration in Dielectric Fluid Compositions and Streamer Phenomena

The investigation of dielectric fluids is crucial for applications in high-voltage apparatus, where preventing electrical breakdown is paramount. A key phenomenon in the breakdown process of dielectric liquids is the formation of streamers, which are propagating ionization fronts that can lead to sparks and lightning. usc.edu Researchers have explored the use of various chemical additives to influence streamer initiation and propagation, thereby enhancing the insulating properties of these fluids. Among the compounds studied, this compound has been examined for its potential effects.

Research into the influence of chemical additives on streamer phenomena often involves using a base fluid, such as cyclohexane, and introducing various compounds to observe changes in electrical breakdown characteristics. ntnu.noresearchgate.net In a notable series of experiments, fast, high-voltage impulses (less than 40 kV and lasting less than 20 nanoseconds) were applied to a 10 mm point-to-plane electrode gap immersed in cyclohexane. ntnu.nontnu.no The initiation and propagation of streamers were then studied using sensitive shadowgraphic imaging and differential charge measurement techniques. researchgate.netntnu.no

These studies analyzed the effects of both electron-attaching and electron-releasing additives on positive (anode) and negative (cathode) streamers. ntnu.nontnu.no While many additives were found to facilitate or alter streamer propagation to varying degrees, this compound stood out. researchgate.netresearchgate.net Across the experiments, this compound was consistently reported as the only additive that produced no measurable effect on the initiation or propagation of streamers, regardless of the point electrode's polarity. ntnu.noresearchgate.netntnu.noresearchgate.net This lack of effect was observed at concentrations of 0.1 mg g⁻¹, 1.0 mg g⁻¹, and 10 mg g⁻¹ in cyclohexane. ntnu.noresearchgate.net

The unique behavior of this compound is significant when contrasted with other additives studied under the same conditions. For instance, electron-attaching additives tended to facilitate the propagation of negative streamers, while effective electron-releasing additives lowered the initiation voltage for positive streamers. ntnu.no Additives like perfluoro-n-hexane, N,N-dimethylaniline, and 1-methylnaphthalene (B46632) produced visible changes in the streamers, causing the filaments to become thinner and less numerous while propagating faster. researchgate.netresearchgate.net The neutrality of this compound in these complex plasma-chemical processes makes it a valuable scientific benchmark for understanding the fundamental mechanisms of electrical discharge in dielectric liquids.

Research Findings: Additive Effects on Streamer Propagation in Cyclohexane

| Additive | Effect on Point Cathode (Negative) Streamers | Effect on Point Anode (Positive) Streamers | Reference |

| This compound | No measurable effect | No measurable effect | ntnu.no, researchgate.net, researchgate.net |

| Perfluoro-n-hexane | Affects propagation | No measurable effect | researchgate.net, researchgate.net |

| N,N-Dimethylaniline | No measurable effect | Affects propagation | researchgate.net, researchgate.net |

| Di-n-propylether | No measurable effect | Affects propagation | researchgate.net, researchgate.net |

| 1-Methylnaphthalene | Affects propagation | Affects propagation | researchgate.net, researchgate.net |

| 1,4-Benzoquinone | Affects propagation | Affects propagation | researchgate.net, researchgate.net |

Experimental Parameters for Streamer Studies

| Parameter | Value / Description | Reference |

| Base Dielectric Fluid | Cyclohexane | ntnu.no, researchgate.net |

| Electrode Geometry | 10 mm point-to-plane gap | ntnu.no, ntnu.no |

| Applied Voltage | < 40 kV (fast impulses) | ntnu.no, ntnu.no |

| Pulse Duration | < 20 ns | ntnu.no, ntnu.no |

| Measurement Techniques | Shadowgraphic imaging, differential charge measurement (0.1 pC sensitivity) | ntnu.no, researchgate.net |

| Additive Concentrations | 0.1 mg g⁻¹, 1.0 mg g⁻¹, 10 mg g⁻¹ | ntnu.no, researchgate.net |

Stereochemical Investigations of 1,1 Difluorocyclopentane Derivatives

Control of Chirality in Synthetic Pathways

The synthesis of specific stereoisomers of 1,1-difluorocyclopentane derivatives requires precise control over the introduction of chiral centers. Several strategies have been developed to achieve this, often starting from chiral precursors or employing chiral auxiliaries and catalysts.

One common approach involves the use of materials from the chiral pool. For instance, the synthesis of 6'-(R)-monofluoro- and 6'-gem-difluorouridines has been achieved on a gram-scale starting from chiral pool materials. rsc.org This method relies on key diastereoselective conjugate addition and fluorination steps to establish the desired stereochemistry. rsc.org Similarly, chiral-pool synthesis from a commercially available L-proline methyl ester derivative has been employed to create a chiral thiophenyl-pyrrolidine scaffold. researchgate.net

Another powerful technique is the use of chiral auxiliaries. Enantiopure α-lithio sulfoxides, for example, can act as chiral α-hydroxy or α-chloro carbanion equivalents. researchgate.net These can react with imines to form β-sulfinyl-amines, which can then undergo reactions to replace the sulfinyl group with other functionalities with an inversion of stereochemistry at the carbon atom. researchgate.net This strategy has been successfully applied to the synthesis of biologically important molecules. researchgate.net

Kinetic resolution is another method to separate enantiomers. For example, the asymmetric synthesis of (1R,2S,3R)-3-methyl-2-amino-cyclopentane carboxylic acid was accomplished through the kinetic resolution of a racemic cyclopentene (B43876) carboxylate using a homochiral lithium amide. nih.gov

Furthermore, the use of chiral catalysts can direct a reaction towards a specific stereoisomer. Chiral cyclic carbenes, for instance, have been shown to induce and control asymmetry with high precision in a variety of molecules. univ-rennes.fr

The synthesis of (1R,2S)-4,4-Difluorocyclopentane-1,2-diol illustrates a typical synthetic route where stereochemical control is crucial. The process often starts with a suitable cyclopentane (B165970) derivative, followed by fluorination and dihydroxylation. To ensure stereochemical purity, methods like Sharpless asymmetric dihydroxylation or enzymatic resolution can be employed. The use of protecting groups is also critical to maintain regioselectivity during the fluorination step.

Diastereoselective and Enantioselective Synthetic Transformations

Diastereoselective and enantioselective reactions are fundamental in synthesizing optically pure this compound derivatives. These transformations allow for the creation of specific stereoisomers, which is often crucial for their intended biological or material applications.

Diastereoselective Syntheses:

A notable example of diastereoselective synthesis is the preparation of fluorinated cyclic β-amino acid derivatives. The reaction of a lithium enolate of a pentenoic acid ester with a fluorinated imidoyl chloride produces a fluorinated β-imino ester. uniovi.es Subsequent ring-closing metathesis (RCM) before imine reduction leads to better yields and higher diastereoselectivity compared to performing the reduction first. uniovi.es The increased rigidity of the cyclized substrate contributes to the higher diastereoselectivity. uniovi.es

Another example is the diastereoselective reduction of fluorinated cyclopentanone (B42830) building blocks. The reduction of a difluorinated cyclopentanone derivative with sodium borohydride (B1222165) can yield a single diastereomer of the corresponding alcohol in high yield. rsc.org

The synthesis of cis-3,4-difluorinated cyclopentane moieties has been achieved through diastereoselective epoxidation followed by a one-pot difluorination reaction. researchgate.net Furthermore, the stereoselective addition of a heterocyclic zinc reagent to a chiral α-keto ester has been reported to proceed with high diastereoselectivity, facilitated by the use of menthol (B31143) as a chiral auxiliary. researchgate.net

Enantioselective Syntheses:

Enantioselective methods are employed to produce a single enantiomer of a chiral compound. For instance, optically pure gem-difluorocyclopentane derivatives have been obtained through the thermal or photochemical radical cyclization of corresponding haloalkenes. researchgate.netacs.org Subsequent removal of the chiral auxiliary yields difluoromethyl-cyclopentanols and -cyclopentanetriols. researchgate.netresearchgate.net

The enantioselective synthesis of 1,2-difluorides can be achieved via chiral aryl iodide-catalyzed difluorination of cinnamamides. researchgate.net This method utilizes HF-pyridine as the fluoride (B91410) source and mCPBA as the oxidant. researchgate.net

The following table summarizes some examples of diastereoselective and enantioselective transformations leading to this compound derivatives:

| Transformation | Reactants | Reagents/Conditions | Product | Stereoselectivity | Reference |

| Diastereoselective RCM | Fluorinated β-imino ester | 2nd generation Grubbs catalyst | Cyclic β-amino acid derivative | High diastereoselectivity | uniovi.es |

| Diastereoselective Reduction | Difluorinated cyclopentanone | NaBH₄, MeOH | Difluorocyclopentanol | High diastereoselectivity | rsc.org |

| Enantioselective Radical Cyclization | Haloalkene with chiral auxiliary | Thermal or photochemical | gem-Difluorocyclopentane derivative | Optically pure | researchgate.net |

Conformational Preferences and Their Influence on Reactivity and Biological Activity

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its chemical reactivity and biological activity. The introduction of fluorine atoms into a cyclopentane ring significantly alters its conformational preferences due to stereoelectronic effects.

Cyclopentane itself is not a flat ring; it adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (E) and "twist" (T) forms. researchgate.net In the envelope conformation, four carbon atoms are in a plane, with the fifth atom out of the plane. In the twist conformation, three atoms are coplanar, while the other two are on opposite sides of the plane. researchgate.net

For fluorinated cyclopentanes, the orientation of the fluorine atom (axial vs. equatorial) has been a subject of study. While early calculations suggested the equatorial conformer of fluorocyclopentane (B75047) to be more stable, experimental evidence later showed that it adopts a twisted conformation. researchgate.net The stability of different conformers is influenced by a combination of factors, including steric repulsion, dipole-dipole interactions, and hyperconjugation. researchgate.net

In the case of this compound derivatives, the gem-difluoro group introduces further conformational constraints. The strong C-F bonds and the high electronegativity of fluorine can significantly impact the puckering of the cyclopentane ring and the preferred orientation of substituents. These conformational preferences can, in turn, influence the molecule's reactivity. For example, the accessibility of a reactive site can be hindered or enhanced depending on the dominant conformation.

The influence of conformation on reactivity is well-documented for other fluorinated systems. For instance, the reactivity of α-fluoroketones in borohydride reductions is influenced by the conformational preference of the C-F bond relative to the carbonyl group. nih.gov A conformation where the C-F bond is orthogonal to the carbonyl group is necessary for good orbital overlap and is disfavored in α-fluoro ketones, leading to slightly lower reactivity compared to their chloro and bromo counterparts. nih.gov

The biological activity of this compound derivatives is also intrinsically linked to their conformation. For a molecule to interact with a biological target, such as an enzyme or a receptor, it must adopt a specific three-dimensional shape that complements the binding site. The conformational rigidity and well-defined substituent positioning conferred by the cyclopropane (B1198618) ring are considered advantageous in pharmaceutical design. beilstein-journals.org The gem-difluoro group in this compound derivatives can lock the ring into a specific conformation, which can lead to enhanced binding affinity and, consequently, higher biological potency. uniovi.es

Future Perspectives and Emerging Research Directions

Exploration of Sustainable and Green Chemistry Routes for Fluorination

The chemical industry's growing emphasis on environmental stewardship is driving a significant shift towards sustainable and green chemistry practices. researchgate.netresearchgate.netasdlib.org This is particularly pertinent to fluorination reactions, which have traditionally relied on harsh and hazardous reagents. nih.gov The future of 1,1-difluorocyclopentane synthesis will undoubtedly be shaped by the development of more eco-friendly methodologies.

Key areas of exploration include:

Benign Solvents: Research is actively pursuing the replacement of toxic, non-renewable polar aprotic solvents like DMF and DMSO with greener alternatives. wpmucdn.com Promising candidates include bio-derived solvents such as Cyrene™, cyclopentanone (B42830), and γ-valerolactone (GVL), which offer lower toxicity and a reduced environmental footprint. wpmucdn.com Studies have already shown the potential of these solvents in fluorination reactions, with GVL, in particular, demonstrating promising results. wpmucdn.com The use of water as a solvent, facilitated by techniques like micellar catalysis, is another area of intense investigation, aiming to create "nanoreactors" that enhance reaction rates and selectivity. rsc.org

Catalytic Approaches: A move away from stoichiometric reagents towards catalytic methods is a cornerstone of green chemistry. acs.org This includes the development of novel catalysts that can facilitate fluorination with higher efficiency and selectivity, thereby reducing waste. researchgate.net

Renewable Feedstocks: The utilization of renewable starting materials, such as those derived from biomass, is a critical aspect of sustainable synthesis. researchgate.net For instance, cyclopentanone, a precursor for some fluorination strategies, can be derived from biomass sources like furfural. wpmucdn.com

Integration of Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the way molecules are designed and synthesized. nih.gov For a compound like this compound and its derivatives, machine learning (ML) and AI are set to play a transformative role.

Emerging trends in this domain include:

Retrosynthesis Prediction: AI-powered tools are being developed to predict viable synthetic routes for complex molecules. engineering.org.cnmit.edu By learning from vast datasets of chemical reactions, these models can propose novel and efficient pathways to this compound and its functionalized analogues, potentially overcoming challenges associated with traditional synthetic planning. engineering.org.cnmit.edu

Property Prediction: Machine learning models are becoming increasingly adept at predicting the physicochemical and biological properties of molecules. researchgate.net This includes predicting crucial parameters like NMR chemical shifts, which is vital for the characterization of new fluorinated compounds. researchgate.net By integrating various molecular fingerprints and chemical descriptors, these models can achieve high levels of accuracy, aiding in the rapid identification and optimization of candidate molecules. researchgate.net

De Novo Drug Design: Generative AI models are now capable of designing entirely new molecules with desired properties. nih.gov These models can be trained to generate novel fluorinated scaffolds, including those based on the this compound core, that are optimized for specific biological targets. nih.gov The integration of these design platforms with automated synthesis technologies promises to accelerate the discovery of new therapeutic agents. nih.govnih.gov

Unveiling Novel Reactivity Modes for Challenging C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant synthetic challenge. researchgate.net However, recent breakthroughs are beginning to unlock the synthetic potential of the C(sp³)–F bond in gem-difluoroalkanes like this compound.

Future research will likely focus on:

Lewis Acid Catalysis: The use of strong Lewis acids to activate C-F bonds has shown considerable promise. researchgate.netnih.gov For example, B(C₆F₅)₃ has been used to catalyze the selective activation of inert C(sp³)–F bonds in aliphatic gem-difluorides, leading to the formation of new carbon-carbon bonds. researchgate.netnih.gov The development of new and more efficient main-group Lewis acid catalysts is an active area of research. researchgate.netnih.gov

Defluorinative Functionalization: Rather than viewing the C-F bond as an inert feature, chemists are increasingly exploiting it as a functional handle for further molecular elaboration. nih.gov This "defluorofunctionalization" approach opens up new possibilities for creating complex molecules from readily available fluorinated building blocks. researchgate.netnih.gov This strategy can lead to unique mechanisms and reactions that are not accessible through other synthetic routes. nih.gov

Catalytic C-F Bond Functionalization: The development of catalytic methods to functionalize C-F bonds remains a major goal. baranlab.org While significant progress has been made with C(sp²)–F bonds, the activation of multiple C(sp³)–F bonds in compounds like this compound is still a formidable challenge. researchgate.net Future research will likely explore new transition-metal catalysts and reaction conditions to achieve this transformation efficiently and selectively. researchgate.netbaranlab.org

Expansion into Emerging Bio- and Nanotechnology Applications for Fluorinated Scaffolds

The unique properties of fluorinated compounds, including increased lipophilicity and metabolic stability, make them highly attractive for a range of biomedical and materials science applications. nih.govcymitquimica.com The this compound scaffold is well-positioned to contribute to these emerging fields.

Potential future applications include:

Q & A

Q. What are the standard synthetic routes for 1,1-difluorocyclopentane, and how are they optimized?

- Methodological Answer : this compound is synthesized via fluorination of cyclopentanone derivatives. A common method involves reacting cyclopentanone with sulfur tetrafluoride (SF₄) under controlled conditions . Optimization includes adjusting reaction time, temperature, and stoichiometry to maximize yield. For example, SF₄ reacts with ketones in anhydrous environments to replace carbonyl oxygen with fluorine atoms, forming geminal difluorides. Purification typically involves distillation or chromatography to isolate the product.

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy. The fluorine-19 (¹⁹F) NMR spectrum shows a singlet for the two equivalent fluorine atoms, while proton (¹H) NMR reveals splitting patterns from coupling with fluorine. Infrared (IR) spectroscopy identifies C-F stretches (~1100–1200 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., m/z 122 for C₅H₈F₂). X-ray crystallography, though less common, can resolve crystal packing and bond angles in derivatives .

Advanced Research Questions

Q. Why does this compound exhibit unique stability in cation formation compared to non-fluorinated analogs?

- Methodological Answer : When treated with superacidic SbF₅-SO₂ClF at -78°C, this compound forms the 1-fluoro-1-cyclopentyl cation (1-F), which is stable below -30°C. Fluorine’s strong electron-withdrawing effect stabilizes the cation through inductive effects and hyperconjugation. In contrast, non-fluorinated analogs (e.g., 1-Cl or 1-Br) rapidly rearrange to cyclopentenyl cations (3) even at -12°C via 1,2-hydride shifts and deprotonation . Table 1 : Stability of Cyclopentyl Cations

| Cation | Formation Temp. (°C) | Stability Range (°C) | Transformation Product |

|---|---|---|---|

| 1-Fluoro-1-cyclopentyl | -78 | < -30 | Cyclopentenyl cation 3 |

| 1-Bromo-1-cyclopentyl | -12 | Not observed | Cyclopentenyl cation 3 |

Q. How do reaction conditions influence dehydrofluorination pathways of this compound?

- Methodological Answer : Dehydrofluorination using alumina catalysts at moderate temperatures yields 1-fluorocyclopentene (67% yield) via elimination of one HF molecule . However, in larger rings (e.g., cycloheptane analogs), competing hydrolysis on alumina surfaces forms ketones (e.g., cycloheptanone, 40% yield). Solvent choice (e.g., hexane vs. ether) and temperature further modulate product distribution. Table 2 : Dehydrofluorination Outcomes

| Substrate | Conditions | Product(s) | Yield (%) |

|---|---|---|---|

| This compound | Alumina, ether | 1-Fluorocyclopentene | 67 |

| 1,1-Difluorocycloheptane | Alumina, ether | Cycloheptanone | 40 |

| 1,1-Difluorocycloheptane | Hexane, reflux | Product 9 + Cycloheptanone | 20 + 42 |

Q. What mechanistic insights explain competing pathways in fluorinated cyclopentane reactions?

- Methodological Answer : Competing pathways arise from kinetic vs. thermodynamic control. For example, at low temperatures (-78°C), the 1-F cation is kinetically favored, while higher temperatures promote thermodynamically stable cyclopentenyl cations (3) via hydride shifts . Isotopic labeling (e.g., deuterium) and computational studies (DFT calculations) can track hydrogen migration and transition states.

Q. How is this compound utilized in studying diradical species for optoelectronic applications?

- Methodological Answer : this compound derivatives, such as 2,2-difluorocyclopentane diradicals, exhibit unique singly occupied molecular orbital (SOMO) and highest occupied molecular orbital (HOMO) configurations. These properties are probed via electron paramagnetic resonance (EPR) spectroscopy and density functional theory (DFT) to assess spin states and electronic transitions for optoelectronic materials .

Data Contradiction Analysis

Q. Why do some studies report ketone formation instead of alkenes in dehydrofluorination reactions?

- Methodological Answer : Ketone formation is attributed to hydrolysis of the difluoro compound on acidic alumina surfaces, particularly in larger rings (e.g., cycloheptane). Smaller rings (cyclopentane) favor elimination due to reduced steric strain. Conflicting results highlight the need to control moisture levels and catalyst acidity. For reproducibility, reactions should use rigorously dried reagents and inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.